Bladder-Vascular Selectivity vs. WAY-133537 and ZD6169
In a pig model of partial bladder outlet obstruction, A-278637 demonstrated a bladder-vascular selectivity ratio of 3, calculated as the ratio of the dose reducing mean arterial pressure by 10% (ED10 = 12 nmol/kg i.v.) to the dose suppressing unstable bladder contraction AUC by 35% (ED35 = 4.2 nmol/kg i.v.). In contrast, WAY-133537 and ZD6169 exhibited ratios of 0.5 and 0.6 respectively, meaning these comparators were net vascular-selective—they lowered blood pressure more potently than they suppressed bladder contractions [1]. This represents a 5- to 6-fold selectivity advantage for A-278637 over both reference KCOs [1].
| Evidence Dimension | Bladder-vascular selectivity ratio (MAP ED10 / Bladder ED35) |
|---|---|
| Target Compound Data | Ratio = 3 (Bladder ED35 = 4.2 nmol/kg i.v.; MAP ED10 = 12 nmol/kg i.v.) |
| Comparator Or Baseline | WAY-133537 ratio = 0.5 (Bladder ED35 = 109 nmol/kg i.v.; MAP ED10 = 51 nmol/kg i.v.); ZD6169 ratio = 0.6 (Bladder ED35 = 661 nmol/kg i.v.; MAP ED10 = 371 nmol/kg i.v.) |
| Quantified Difference | A-278637 is 5- to 6-fold more bladder-selective than WAY-133537 and ZD6169 |
| Conditions | Anesthetized pig model of detrusor instability secondary to partial bladder outlet obstruction; intravenous dosing |
Why This Matters
A ratio >1 indicates genuine bladder selectivity, which is critical for interpreting in vivo bladder pharmacology without the confounding variable of systemic hypotension that plagues comparator KCOs.
- [1] Brune ME, Fey TA, Brioni JD, Sullivan JP, Williams M, Carroll WA, Coghlan MJ, Gopalakrishnan M. (-)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637): a novel ATP-sensitive potassium channel opener efficacious in suppressing urinary bladder contractions. II. In vivo characterization. J Pharmacol Exp Ther. 2002;303(1):387-394. View Source
